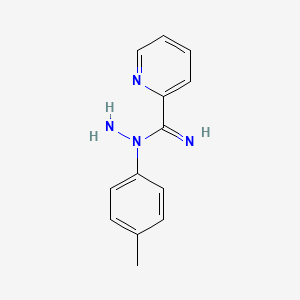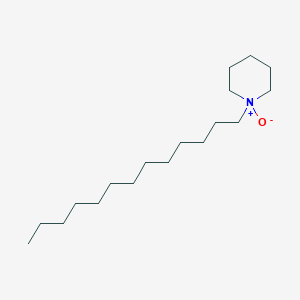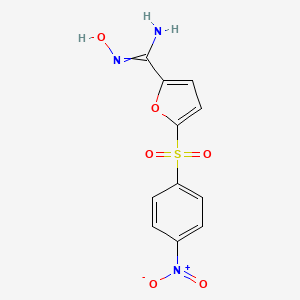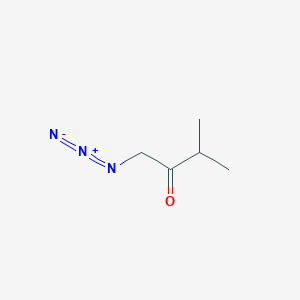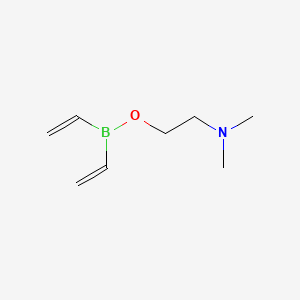
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine is a compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine typically involves the reaction of boron-containing compounds with N,N-dimethylethanamine. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common reagents used in the synthesis include boron trihalides and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation and crystallization are often employed in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction may produce boron hydrides. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, helping to facilitate various chemical transformations.
Biology: The compound may be used in biochemical studies to understand the interactions between boron-containing compounds and biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a component in pharmaceuticals, is ongoing.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boranyloxy group can form stable complexes with various biomolecules, influencing their activity and function. The dimethylethanamine group may also interact with cellular components, affecting signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A simpler amine with similar structural features but lacking the boranyloxy group.
Boron trihalides: Compounds containing boron and halides, used in similar synthetic applications.
Dimethylamine: Another amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine is unique due to the presence of both the boranyloxy and dimethylethanamine groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73758-20-0 |
|---|---|
Molekularformel |
C8H16BNO |
Molekulargewicht |
153.03 g/mol |
IUPAC-Name |
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H16BNO/c1-5-9(6-2)11-8-7-10(3)4/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
PRFLIXKNZLRVIT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C)(C=C)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)


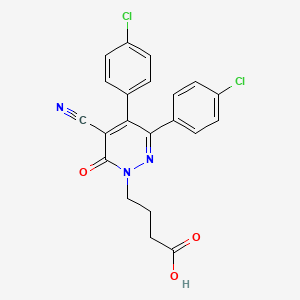

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
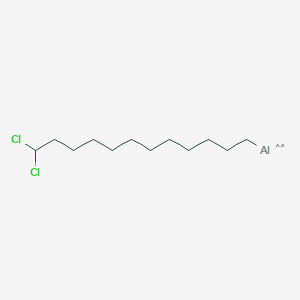
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
